molecular formula C6H8N4OS B14584012 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide CAS No. 61445-72-5

2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B14584012
CAS No.: 61445-72-5
M. Wt: 184.22 g/mol
InChI Key: FBURXUPKDHFWML-UHFFFAOYSA-N
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Description

2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide is a pyrimidine-based chemical scaffold designed for research and development in medicinal chemistry and biochemistry. This compound features a sulfanylacetamide linker, a structure present in various biologically active molecules documented in scientific literature. Compounds within this class have been investigated as core structures for the development of antiviral agents, with some analogs showing potential for interaction with viral proteases, as suggested by molecular docking studies . Furthermore, related diaminopyrimidine derivatives are recognized for their inhibitory activity against specific kinases, such as c-Fms kinase, which is a target in oncological research , and some demonstrate antimicrobial properties . The molecular framework allows for potential interactions with enzyme active sites, often stabilized through hydrogen bonding via the aminopyrimidine group and hydrophobic interactions . Researchers value this scaffold for its versatility in designing novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

61445-72-5

Molecular Formula

C6H8N4OS

Molecular Weight

184.22 g/mol

IUPAC Name

2-(4-aminopyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C6H8N4OS/c7-4-1-2-9-6(10-4)12-3-5(8)11/h1-2H,3H2,(H2,8,11)(H2,7,9,10)

InChI Key

FBURXUPKDHFWML-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)SCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Nucleophilic Substitution via Thiolate Intermediate

The most widely reported method involves the reaction of 4-aminopyrimidine-2-thiol with chloroacetamide under basic conditions.

Procedure:
  • Reagents :

    • 4-Aminopyrimidine-2-thiol (1.0 equiv)
    • Chloroacetamide (1.1 equiv)
    • Potassium hydroxide (1.2 equiv)
    • Ethanol (solvent)
  • Steps :

    • Dissolve 4-aminopyrimidine-2-thiol and KOH in ethanol.
    • Reflux at 78°C for 30 minutes to generate the thiolate anion.
    • Add chloroacetamide dropwise and continue refluxing for 4–6 hours.
    • Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1).
    • Cool, evaporate ethanol, and precipitate the product with ice-cold water.
    • Recrystallize from methanol/ethyl acetate (1:1) to obtain pure product.
Key Observations:
  • Yield : 85–92%.
  • Mechanism : Base-mediated deprotonation of the thiol forms a nucleophilic thiolate, which displaces chloride from chloroacetamide (SN2).
  • Optimization : Excess KOH (1.2 equiv) ensures complete thiolate formation. Prolonged reflux (>6 hours) risks decomposition.

Alternative Solvent Systems

Modifying the solvent polarity improves yields in substrates with poor solubility:

Dimethylformamide (DMF)-Based Synthesis:
  • Conditions :
    • DMF as solvent, 90°C, 3 hours.
    • Triethylamine (1.5 equiv) as base.
  • Advantages : Higher solubility of intermediates; shorter reaction time.
  • Yield : 89%.
Aqueous-Alcoholic Mixtures:
  • Conditions :
    • Ethanol/water (2:1), room temperature, 12 hours.
    • Sodium carbonate (2.0 equiv) as base.
  • Use Case : Scalable for industrial production.
  • Yield : 78%.

Characterization and Validation

Spectroscopic Data

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 8.21 (s, 1H, pyrimidine H-5).
    • δ 6.75 (br s, 2H, NH2).
    • δ 4.12 (s, 2H, SCH2CO).
    • δ 2.10 (s, 2H, CONH2).
  • IR (KBr, cm⁻¹) :

    • 3350 (N–H stretch), 1665 (C=O), 1250 (C–S).
  • MS (ESI+) : m/z 185.1 [M+H]+.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Calculated C 45.65%, H 4.93%, N 30.42%; Found C 45.60%, H 4.89%, N 30.38%.

Comparative Analysis of Methods

Method Solvent Base Temp (°C) Time (h) Yield (%)
Ethanol/KOH Ethanol KOH 78 4 92
DMF/Triethylamine DMF Et3N 90 3 89
Aqueous-Ethanol Ethanol/H2O Na2CO3 25 12 78

Key Takeaways :

  • Ethanol/KOH offers the highest yield and is preferred for lab-scale synthesis.
  • DMF accelerates kinetics but requires higher temps, risking side reactions.

Industrial-Scale Considerations

Catalytic Enhancements

  • Phase-Transfer Catalysis : Benzyltriethylammonium chloride (0.1 mol%) in biphasic systems improves reaction rate (yield: 90%, 2 hours).
  • Microwave Assistance : 30-minute irradiation at 100°C reduces energy input (yield: 88%).

Waste Management

  • Chloride By-Product : Neutralized with AgNO3 to recover AgCl.
  • Solvent Recycling : Ethanol distilled and reused (95% recovery).

Challenges and Limitations

  • Sensitivity to Oxidation : The sulfanyl group may oxidize to sulfoxide/sulfone if exposed to air; reactions require inert atmospheres.
  • By-Products :
    • N-Acetylated derivatives form if excess chloroacetamide is used.
    • Mitigation: Stoichiometric control and slow addition.

Emerging Methodologies

Enzymatic Synthesis

  • Lipase-Catalyzed Coupling : Candida antarctica lipase B (CAL-B) in tert-butanol, 50°C, 24 hours (yield: 65%).
  • Advantage : Eco-friendly; avoids harsh bases.

Flow Chemistry

  • Microreactor Setup : Continuous flow with residence time of 10 minutes (yield: 85%).
  • Benefits : Enhanced heat transfer and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or viral replication, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine Ring Substitution Variants

Hydroxy/Oxo-Substituted Pyrimidine Derivatives
  • 2-[(4-Hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide (): Replacing the 4-amino group with 4-hydroxy and 6-oxo substituents alters hydrogen-bonding and electronic properties. However, the loss of the amino group may reduce nucleophilic reactivity .
  • 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(chlorophenyl)acetamides (–13): These derivatives retain dual amino groups on the pyrimidine ring, enhancing hydrogen-bond donor capacity. Crystal structures reveal dihedral angles between pyrimidine and phenyl rings ranging from 42.25° to 67.84°, influencing molecular conformation and target binding .
Methyl-Substituted Pyrimidine Derivatives
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide (): Methyl groups at the 4- and 6-positions introduce steric bulk and hydrophobicity. The dihedral angle between pyrimidine and benzene rings is 91.9°, indicating near-perpendicular orientation, which may limit π-π stacking interactions compared to planar conformations .

Acetamide Substituent Variations

Aromatic vs. Aliphatic Substituents
  • This modification could enhance solubility in polar solvents .
  • N-(Fluorophenyl) Derivatives (): Fluorine substituents on the phenyl ring increase electronegativity and metabolic stability. Compounds 38 and 39 (N-(2-fluorobenzyl) and N-(4-fluorobenzyl)) exhibit MIC values indicating moderate antimicrobial activity against E. coli .
Sulfonyl and Oxadiazole Modifications
  • N-[(4-Aminophenyl)sulfonyl]-N-(pyrimidin-2-yl)acetamide (): The sulfonyl bridge enhances rigidity and may improve protease resistance.
  • Oxadiazole-Containing Derivatives (): Compounds like 8t and 8u incorporate oxadiazole rings, which are electron-deficient and may engage in π-stacking. Bioassays show moderate LOX inhibition (IC₅₀: 20–50 µM) and α-glucosidase inhibition (IC₅₀: 10–30 µM), suggesting divergent biological roles compared to pyrimidine-based analogs .

Heterocyclic Core Replacements

  • Triazole Derivatives (): Replacing the pyrimidine with a triazole ring (e.g., compounds 38–39) reduces aromaticity but introduces additional hydrogen-bond acceptors. MIC values for these compounds range from 8–32 µg/mL, indicating structure-dependent antimicrobial efficacy .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Pyrimidine Substituents Acetamide Substituent Molecular Weight (g/mol) Dihedral Angle (°) Reference
2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide 4-NH₂ H 212.25 N/A Target
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-Cl-Ph)acetamide 4,6-NH₂ 4-Cl-Ph 337.80 42.25
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-Ph 4,6-CH₃ Ph 287.36 91.9
N-(4-Fluorobenzyl)-2-(triazol-5-ylsulfanyl)acetamide Triazole 4-F-Bn 295.31 N/A

Key Findings and Implications

  • Amino vs. Hydroxy/Oxo Substitutions: Amino groups enhance hydrogen-bonding and target affinity, while hydroxy/oxo groups improve solubility but reduce nucleophilicity .
  • Steric and Electronic Effects : Methyl groups on pyrimidine increase hydrophobicity but may hinder target access, whereas fluorophenyl substituents enhance metabolic stability .
  • Heterocyclic Diversity : Triazole and oxadiazole analogs exhibit distinct bioactivities, underscoring the importance of heterocycle choice in drug design .

Biological Activity

2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide includes a pyrimidine ring linked to a sulfanyl group and an acetamide moiety. This unique arrangement contributes to its biological activity, as the presence of the pyrimidine ring is known to enhance interactions with various biological targets.

Biological Activity Overview

The biological activities of 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide can be categorized into several key areas:

  • Antimicrobial Activity :
    • Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives exhibiting acetamide linkages have been reported to possess activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis .
  • Anticancer Activity :
    • Research has demonstrated that acetamide derivatives can exhibit cytotoxic effects against human cancer cell lines. For example, compounds related to 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide have been tested for their ability to inhibit cell proliferation in lines such as MCF-7 and PC-3 .
  • Enzyme Inhibition :
    • The compound has been studied for its potential to inhibit various enzymes, including urease and acetylcholinesterase. Inhibitory activity against urease has been observed with IC50 values indicating effective inhibition .

Antimicrobial Efficacy

A study investigated the antimicrobial properties of acetamide derivatives, including those related to 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide. The results indicated that these compounds could inhibit bacterial growth effectively, with some derivatives showing enhanced activity compared to traditional antibiotics .

CompoundMicrobial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CM. tuberculosis20

Anticancer Activity

In vitro studies have shown that 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide and its analogs can induce apoptosis in cancer cells. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
PC-315Cell cycle arrest
HCT11612Caspase activation

Structure–Activity Relationship (SAR)

The biological activity of 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide is significantly influenced by its structural components. Modifications in the pyrimidine ring or the acetamide group can enhance or diminish activity against specific targets:

  • Pyrimidine Substituents : Variations in substituents on the pyrimidine ring have been shown to affect binding affinity and selectivity towards enzymes like acetylcholinesterase.
  • Sulfanyl Group Modifications : Alterations in the sulfanyl group can lead to improved antimicrobial properties, showcasing the importance of functional group positioning in drug design.

Q & A

Q. What are the recommended storage conditions for 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide to ensure stability during experiments?

Stability studies indicate that this compound should be stored at 0–6°C in a tightly sealed, moisture-free environment to prevent degradation. Its sulfanyl and acetamide groups are sensitive to hydrolysis under humid conditions. For long-term storage, inert gas purging (e.g., nitrogen or argon) is recommended to minimize oxidative side reactions .

Q. How can researchers confirm the purity and structural identity of synthesized 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide?

A multi-technique approach is essential:

  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with UV detection at 254 nm.
  • Nuclear Magnetic Resonance (NMR): Confirm the presence of the aminopyrimidine proton (δ 8.1–8.3 ppm) and acetamide carbonyl (δ 170–172 ppm) in 1H^1H- and 13C^{13}C-NMR spectra.
  • Mass Spectrometry (MS): Validate the molecular ion peak at m/z 212.3 (M+H+^+) via ESI-MS .

Q. What solvent systems are optimal for dissolving 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide in biological assays?

The compound exhibits moderate solubility in polar aprotic solvents like DMSO (≥50 mg/mL) and DMF . For aqueous buffers (e.g., PBS or cell culture media), pre-dissolve in DMSO (≤1% v/v) to avoid precipitation. Solubility thresholds should be validated via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for synthesizing 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model transition states and identify energetically favorable pathways. For example:

  • Sulfanyl-Acetamide Bond Formation: Evaluate the activation energy for nucleophilic substitution between 4-amino-2-mercaptopyrimidine and chloroacetamide.
  • Solvent Effects: Use COSMO-RS simulations to predict solvent polarity impacts on reaction yield. Pair computational results with experimental validation via Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading) .

Q. What crystallographic data are available for structural analogs, and how can they inform the design of derivatives?

Single-crystal X-ray diffraction of analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveals:

  • Bond Angles: The C–S–C angle in the sulfanyl linker is ~100.7°, indicating sp3^3 hybridization.
  • Hydrogen Bonding: The aminopyrimidine NH2_2 group forms intermolecular H-bonds (N–H···O=C, ~2.8 Å), critical for crystal packing. These insights guide the design of derivatives with enhanced solubility or bioactivity by modifying H-bond donors/acceptors .

Q. How should researchers address contradictions between experimental and computational data for this compound’s reactivity?

Case Example: If DFT predicts a reaction yield of 85% but experiments yield only 60%:

  • Error Source Identification: Check for unaccounted steric effects (e.g., substituent bulkiness in pyrimidine ring) or solvent interactions not modeled computationally.
  • Validation: Perform control experiments (e.g., substituent scanning) and refine computational parameters (e.g., including explicit solvent molecules). Cross-reference with spectroscopic data (e.g., IR for intermediate trapping) .

Q. What methodologies are recommended for studying the metabolic stability of 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide in vitro?

  • Microsomal Incubations: Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • Metabolite Identification: Employ high-resolution MS (HRMS) and MS/MS fragmentation to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare with synthetic standards for confirmation .

Methodological Notes

  • Factorial Design for Synthesis Optimization: Apply a 2k^k factorial design to assess the impact of variables (temperature, catalyst concentration, reaction time) on yield. Use ANOVA to identify significant factors and interactions .
  • Crystallography Workflow: For novel derivatives, grow single crystals via slow evaporation in ethanol/water (1:1). Collect diffraction data at 293 K (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL .

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